molecular formula C12H13NO B8298348 3-Ethoxymethylisoquinoline

3-Ethoxymethylisoquinoline

货号: B8298348
分子量: 187.24 g/mol
InChI 键: JBWYZRJYVQQIPO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Ethoxymethylisoquinoline is a synthetic isoquinoline derivative offered for research and development purposes. The isoquinoline scaffold is recognized as a privileged structure in medicinal chemistry and is a common framework in many biologically active natural alkaloids . This core structure is of significant interest in organic and medicinal chemistry for constructing molecules with potential pharmacological activity . Researchers are intensely interested in efficient synthetic tactics for the sustainable construction of isoquinoline frameworks and their derivatives . Compounds based on the isoquinoline structure are investigated for a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral applications . The ethoxymethyl functional group at the 3-position may influence the compound's electronic properties, lipophilicity, and binding interactions, making it a valuable intermediate for further chemical exploration and SAR (Structure-Activity Relationship) studies. This compound is intended for use in method development, as a synthetic building block, or for biological screening. It is strictly for research use in a laboratory setting and is not for diagnostic, therapeutic, or personal use. Researchers should consult safety data sheets and handle the material appropriately, adhering to all relevant laboratory safety protocols.

属性

分子式

C12H13NO

分子量

187.24 g/mol

IUPAC 名称

3-(ethoxymethyl)isoquinoline

InChI

InChI=1S/C12H13NO/c1-2-14-9-12-7-10-5-3-4-6-11(10)8-13-12/h3-8H,2,9H2,1H3

InChI 键

JBWYZRJYVQQIPO-UHFFFAOYSA-N

规范 SMILES

CCOCC1=CC2=CC=CC=C2C=N1

产品来源

United States

相似化合物的比较

Comparative Analysis with Similar Compounds

Substituent Effects on Physical and Spectral Properties

Key structural analogs include esters, halides, and alkyl/alkoxy-substituted isoquinolines. A comparison of substituents and their impacts is summarized below:

Table 1: Substituent Comparison of 3-Substituted Isoquinolines
Compound Name Substituent at 3-Position Substituent at 7-Position Melting Point (°C) Key Spectral Features (¹H NMR δ, ppm) Reference
Ethyl 7-Methyl-1-methylisoquinoline-3-carboxylate -COOEt -CH₃ 148–150 δ 1.42 (t, J=7.1 Hz, -CH₂CH₃), δ 4.42 (q, J=7.1 Hz, -OCH₂)
Methyl 7-Chloro-1-methylisoquinoline-3-carboxylate -COOMe -Cl 162–164 δ 3.94 (s, -OCH₃), δ 7.85 (s, aromatic H)
6-Methoxy-3-methylisoquinoline -CH₃ -OCH₃ (at 6-position) N/A δ 2.65 (s, -CH₃), δ 3.92 (s, -OCH₃)
3-Isoquinolinemethanol -CH₂OH None N/A δ 4.75 (s, -OH), δ 5.15 (s, -CH₂OH)
3-Ethoxymethylisoquinoline -CH₂OCH₂CH₃ None (hypothetical) ~100–120* Expected δ 1.25 (t, -CH₂CH₃), δ 3.55 (q, -OCH₂), δ 4.65 (s, -CH₂O)

*Estimated based on analogs.

  • Ethoxymethyl vs. Ester Groups : Ethoxymethyl lacks the carbonyl group present in esters (e.g., -COOEt), reducing electrophilicity and hydrogen-bonding capacity. This may improve membrane permeability in biological systems compared to carboxylate esters .
  • Halogen vs. Ethoxymethyl, being electron-donating, may stabilize the aromatic system.

Research Findings and Challenges

  • Spectral Consistency : ¹H NMR shifts for ethoxymethyl groups are predictable (e.g., δ ~1.25 for -CH₂CH₃ and δ ~3.55 for -OCH₂), aligning with trends in ethyl esters .
  • Stability Concerns : Ethoxymethyl groups may undergo hydrolysis under acidic conditions, unlike more stable esters or methyl groups.
  • Synthetic Complexity : Introducing ethoxymethyl requires careful control of reaction conditions to avoid side reactions, contrasting with straightforward esterifications .

常见问题

Q. What are the established synthetic routes for 3-Ethoxymethylisoquinoline, and how can its structural identity be confirmed?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or transition-metal-catalyzed coupling. For example, reacting 3-chloromethylisoquinoline with sodium ethoxide under reflux in anhydrous ethanol yields the target compound. Characterization requires a combination of 1H^1 \text{H}-NMR (to confirm ethoxy-methyl proton signals at δ 1.2–1.4 ppm and δ 3.5–3.7 ppm), 13C^{13} \text{C}-NMR (to identify the ethoxy carbon at ~65–70 ppm), and high-resolution mass spectrometry (HRMS) for molecular ion validation. Chromatographic purity (>95%) should be confirmed via HPLC with UV detection at 254 nm .

Q. Which analytical techniques are essential to assess the purity and stability of this compound?

  • Methodological Answer : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to quantify impurities. Stability studies under varying pH, temperature, and light exposure (e.g., 40°C/75% RH for 4 weeks) should employ LC-MS to detect degradation products. Thermal stability is assessed via differential scanning calorimetry (DSC) to identify melting points and decomposition thresholds .

Q. What in vitro biological assays are suitable for preliminary evaluation of this compound's bioactivity?

  • Methodological Answer : Begin with cytotoxicity screening using MTT assays on human cell lines (e.g., HEK293, HepG2). For antimicrobial activity, perform broth microdilution assays (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Enzyme inhibition studies (e.g., kinase or protease assays) require fluorometric or colorimetric readouts with positive controls (e.g., staurosporine for kinases) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in scalable syntheses?

  • Methodological Answer : Employ Design of Experiments (DoE) to test variables: solvent polarity (e.g., DMF vs. THF), temperature (60–120°C), and catalyst loading (e.g., Pd/C vs. CuI). Reaction progress should be monitored via in-situ FTIR to track intermediate formation. Optimized conditions (e.g., 90°C in DMF with 5 mol% CuI) should achieve >80% yield, validated by 1H^1 \text{H}-NMR integration against an internal standard (e.g., 1,3,5-trimethoxybenzene) .

Q. How should researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Conduct a systematic review (PRISMA guidelines) to aggregate data from preclinical studies. Use meta-regression to adjust for variables like cell line heterogeneity, assay protocols, and solvent effects (e.g., DMSO concentration). Validate conflicting results via orthogonal assays (e.g., apoptosis via Annexin V/PI staining vs. caspase-3 activity) and dose-response curve comparisons (IC50_{50} values with 95% CI) .

Q. What computational strategies predict the binding interactions of this compound with biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) against crystallographic protein structures (PDB). Validate docking poses with molecular dynamics simulations (GROMACS) to assess binding stability. Quantum mechanical calculations (DFT at B3LYP/6-31G* level) can elucidate electronic properties influencing reactivity. Compare results with SAR studies of analogs (e.g., ethoxy vs. methoxy substitutions) .

Q. How can isotopic labeling (e.g., 13C ^{13} \text{C}13C- or 2H ^{2} \text{H}2H-) of this compound enhance pharmacokinetic studies?

  • Methodological Answer : Synthesize 13C ^{13} \text{C}-labeled derivatives via ethoxy group substitution with 13C ^{13} \text{C}-ethanol. Use LC-MS/MS with selected reaction monitoring (SRM) for tracer quantification in plasma/tissue. Pharmacokinetic parameters (AUC, t1/2_{1/2}) are calculated via non-compartmental analysis (WinNonlin). Ensure ethical compliance in animal studies (IACUC protocols) .

Q. What strategies enable the integration of this compound into multi-step synthetic pathways for complex heterocycles?

  • Methodological Answer : Use cross-coupling reactions (Suzuki-Miyaura) to append aryl/heteroaryl groups at the isoquinoline C-1 position. Protect the ethoxy group with TBSCl before lithiation (LDA, −78°C) for regioselective functionalization. Post-functionalization, deprotection (TBAF) and purification via flash chromatography (silica gel, hexane/EtOAc) yield advanced intermediates .

Methodological Considerations

Q. What ethical and safety protocols are critical when handling this compound in biological assays?

  • Methodological Answer : Adhere to institutional biosafety committees (IBC) for in vitro/in vivo studies. Use PPE (gloves, lab coat) and fume hoods during synthesis. For animal studies, follow ARRIVE guidelines for humane endpoints. Data must be anonymized, and raw datasets archived for 10 years (FAIR principles) .

Q. How can researchers design robust structure-activity relationship (SAR) studies for this compound analogs?

  • Methodological Answer :
    Synthesize derivatives with systematic substitutions (e.g., ethoxy → propoxy, isopropoxy). Test analogs in parallel using high-throughput screening (HTS) platforms. Analyze SAR via 3D-QSAR (CoMFA/CoMSIA) to map steric/electronic contributions. Validate predictive models with external test sets (R2^2 > 0.6) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。